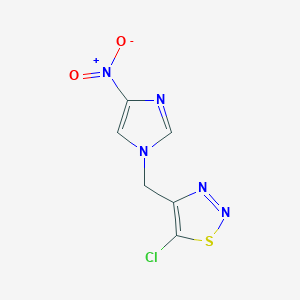
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitroimidazole with a chlorinated thiadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The imidazole and thiadiazole rings can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole include other imidazole and thiadiazole derivatives. These compounds often share similar biological activities but can differ in their potency and selectivity. For example:
Metronidazole: An imidazole derivative used as an antimicrobial agent.
Thiabendazole: A thiadiazole derivative used as an anthelmintic.
Properties
Molecular Formula |
C6H4ClN5O2S |
|---|---|
Molecular Weight |
245.65 g/mol |
IUPAC Name |
5-chloro-4-[(4-nitroimidazol-1-yl)methyl]thiadiazole |
InChI |
InChI=1S/C6H4ClN5O2S/c7-6-4(9-10-15-6)1-11-2-5(8-3-11)12(13)14/h2-3H,1H2 |
InChI Key |
OCEUGNSIEXORQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC2=C(SN=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















